2-(2,3-Difluoro-4-methylphenyl)butanoic acid
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Overview
Description
2-(2,3-Difluoro-4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is a derivative of butanoic acid, where the phenyl ring is substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,3-Difluoro-4-methylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobutanoic acid: A similar compound with two fluorine atoms on the butanoic acid backbone.
4-Phenyl-2-(trifluoromethyl)butanoic acid: Another related compound with a trifluoromethyl group instead of difluoro substitution.
Uniqueness
2-(2,3-Difluoro-4-methylphenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-3-7(11(14)15)8-5-4-6(2)9(12)10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15) |
InChI Key |
PNGSTZHIRHHITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)C)F)F)C(=O)O |
Origin of Product |
United States |
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